molecular formula C25H27N3O5 B11429107 Methyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11429107
M. Wt: 449.5 g/mol
InChI Key: XSVSXUKFOVBCCQ-UHFFFAOYSA-N
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Description

Methyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an imidazolidinone ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting 4-methylphenyl isocyanate with cyclopentanone in the presence of a base to form the imidazolidinone intermediate.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Benzoate: The acetylated imidazolidinone is then coupled with methyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the 4-methylphenyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Oxidation of the benzylic position can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl groups can yield alcohols.

    Substitution: Substitution reactions can produce a variety of esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate ester group can facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Shares the benzoate ester group but lacks the imidazolidinone ring and cyclopentyl group.

    4-Methylphenyl isocyanate: Contains the 4-methylphenyl group but lacks the ester and imidazolidinone functionalities.

    Cyclopentanone: Contains the cyclopentyl group but lacks the ester and imidazolidinone functionalities.

Uniqueness

Methyl 4-({[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

methyl 4-[[2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H27N3O5/c1-16-7-13-20(14-8-16)28-23(30)21(27(25(28)32)19-5-3-4-6-19)15-22(29)26-18-11-9-17(10-12-18)24(31)33-2/h7-14,19,21H,3-6,15H2,1-2H3,(H,26,29)

InChI Key

XSVSXUKFOVBCCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)C3CCCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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